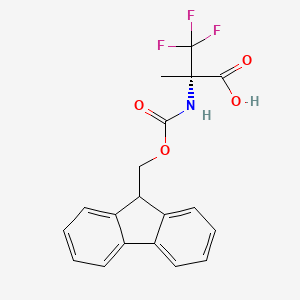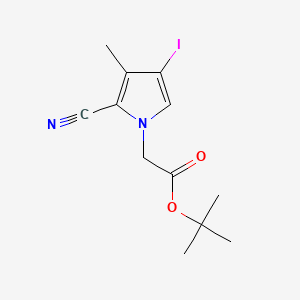
tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate is a synthetic organic compound with the molecular formula C12H15IN2O2. It is characterized by the presence of a tert-butyl ester group, a cyano group, and an iodine atom attached to a pyrrole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate typically involves the reaction of 2-cyano-4-iodo-3-methyl-1H-pyrrole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the pyrrole ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group, while oxidizing agents like potassium permanganate (KMnO4) can oxidize the pyrrole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while reduction of the cyano group can produce amine derivatives .
科学的研究の応用
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate has several scientific research applications, including:
作用機序
The mechanism of action of tert-butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s reactivity and biological activity .
類似化合物との比較
Similar Compounds
tert-Butyl cyanoacetate: Similar in structure but lacks the pyrrole ring and iodine atom.
tert-Butyl acetate: Similar ester group but lacks the cyano and pyrrole functionalities.
tert-Butyl 4-iodobenzoate: Contains an iodine atom but differs in the aromatic ring structure.
Uniqueness
tert-Butyl 2-(2-cyano-4-iodo-3-methyl-1H-pyrrol-1-yl)acetate is unique due to the combination of its cyano, iodine, and pyrrole functionalities, which confer distinct chemical reactivity and potential biological activities .
特性
分子式 |
C12H15IN2O2 |
|---|---|
分子量 |
346.16 g/mol |
IUPAC名 |
tert-butyl 2-(2-cyano-4-iodo-3-methylpyrrol-1-yl)acetate |
InChI |
InChI=1S/C12H15IN2O2/c1-8-9(13)6-15(10(8)5-14)7-11(16)17-12(2,3)4/h6H,7H2,1-4H3 |
InChIキー |
DFHUSAKSMHDPLE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=C1I)CC(=O)OC(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
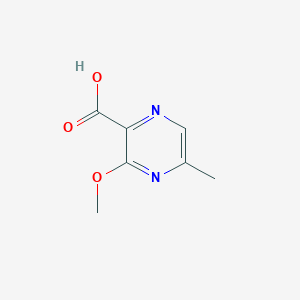
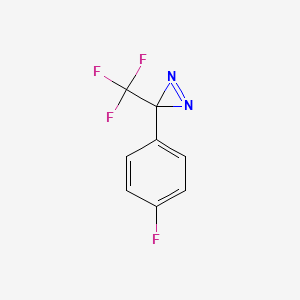


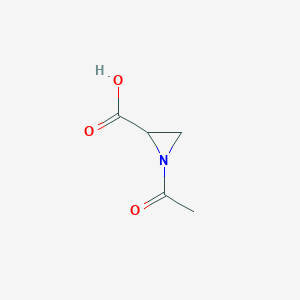
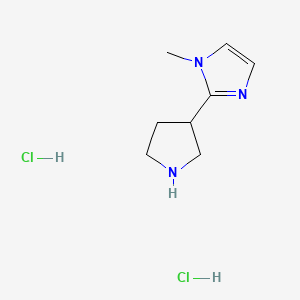
![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)

![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
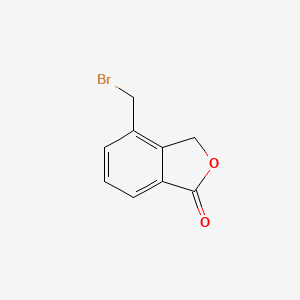
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
